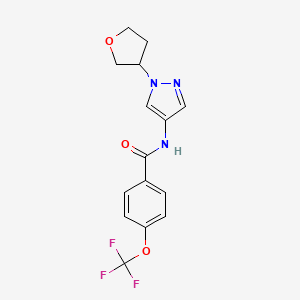
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide" is a complex organic molecule that may be related to various research areas, including medicinal chemistry and synthetic organic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, properties, and potential applications in various fields such as cancer research and imaging .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with basic building blocks like benzopyran derivatives or pyrazole carboxylic acids. For instance, the synthesis of tetrahydrobenzofuran derivatives is achieved through Weitz-Scheffer oxidation followed by dimethyldioxirane oxidation . Similarly, N-alkyl pyrazole carboxamides are synthesized using TBTU-mediated reactions under mild conditions . These methods suggest that the synthesis of the compound might also involve such strategic use of reagents and catalysts to build the complex structure.
Molecular Structure Analysis
The molecular structure of related compounds is elucidated using techniques such as NMR spectroscopy . The presence of functional groups like the tetrahydrofuran ring, pyrazole moiety, and trifluoromethoxy group in the compound of interest indicates a complex structure that would likely require detailed NMR analysis to fully understand its conformation and electronic distribution.
Chemical Reactions Analysis
The chemical reactions involving similar compounds show a range of reactivity. For example, the tetrahydrobenzofuran derivatives undergo oxidation to form cyclohexane diones . The pyrazole derivatives are involved in 1,3-dipolar cycloaddition reactions, which are catalyst-free and involve rearrangement to form novel compounds . These reactions highlight the potential reactivity of the compound , suggesting that it may also participate in similar complex reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined by their functional groups and molecular structure. For instance, the antiproliferative activity of benzamide derivatives is influenced by the substitution pattern on the pyrazole ring . The introduction of trifluoromethyl groups can significantly affect the electronic properties and thus the reactivity and potential biological activity of the compounds . The synthesis of PET imaging agents also indicates the importance of specific substituents for the binding affinity and selectivity towards biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Catalyst-Free Synthesis : A study by Liu et al. (2014) discusses the catalyst-free synthesis of benzamide derivatives, similar in structure to the compound , through 1,3-dipolar cycloaddition. This process highlights the potential for efficient synthesis of complex benzamide compounds under mild conditions without a catalyst (Liu et al., 2014).
Synthesis and Oxidation : Levai et al. (2002) describe the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, which are structurally related to the compound of interest. This study provides insights into the chemical transformations and potential applications of such compounds in organic synthesis (Levai et al., 2002).
Solvent-Free Synthesis : Adib et al. (2014) explore a one-pot, three-component synthesis of pyrazole derivatives under solvent-free conditions. The process involves heating a mixture of related compounds, which could be analogous to methods for synthesizing similar benzamide derivatives (Adib et al., 2014).
Potential Applications in Material Science
High Thermal and Chemical Stability : Colombo et al. (2011) report on pyrazolate-bridged metal–organic frameworks with exposed metal sites, demonstrating high thermal and chemical stability. The study of such compounds can lead to applications in catalysis and material science (Colombo et al., 2011).
Energetic Multi-Component Molecular Solids : Wang et al. (2014) discuss the formation of novel crystals with N-containing heterocycles, which include strong hydrogen bonds and weak intermolecular interactions. This research could provide a foundation for the development of new materials using similar benzamide derivatives (Wang et al., 2014).
Biological Applications
Antiviral Activity : Hebishy et al. (2020) describe the synthesis of benzamide-based 5-aminopyrazoles with remarkable antiavian influenza virus activity. This suggests potential antiviral applications for similar benzamide compounds (Hebishy et al., 2020).
Tumor Cell Growth Inhibition : Cui et al. (2019) synthesized 1H-benzofuro[3,2-c]pyrazole derivatives, demonstrating tumor cell growth inhibitory activity. This indicates the potential for similar benzamide derivatives in cancer research (Cui et al., 2019).
Biological Evaluation : Saeed et al. (2015) report on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, highlighting their potential applications in medicinal chemistry and as nucleotide protein targets (Saeed et al., 2015).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)24-13-3-1-10(2-4-13)14(22)20-11-7-19-21(8-11)12-5-6-23-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEQSRMQIOLOPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


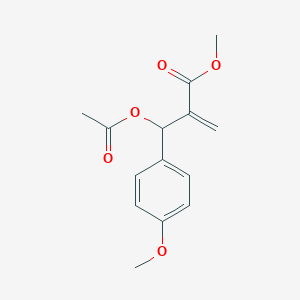
![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)

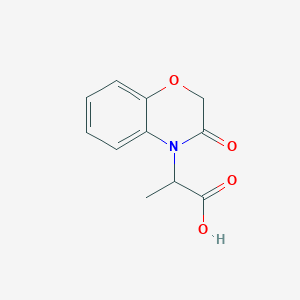

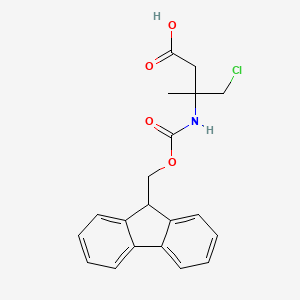
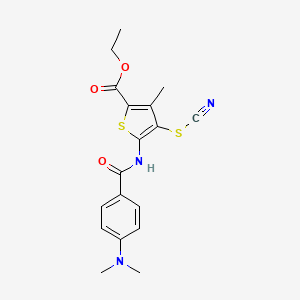
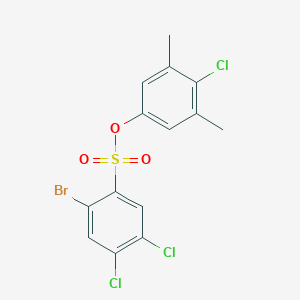
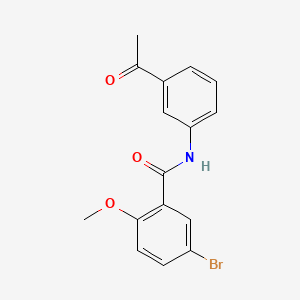


![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)